molecular formula C19H17NO4S2 B11666621 (5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666621
M. Wt: 387.5 g/mol
InChI Key: OUYFSZNFCWTUFO-MHWRWJLKSA-N
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Description

(5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and hydroxy-dimethoxybenzylidene groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with rhodanine derivatives. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.

    Modulating Receptors: It may interact with cellular receptors, leading to changes in cell signaling and function.

    Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)rhodanine: Shares a similar core structure but lacks the benzyl group.

    (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a pyrimidinetrione core instead of a thiazolidinone core.

Uniqueness

    Structural Features: The presence of both benzyl and hydroxy-dimethoxybenzylidene groups makes (5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one unique compared to its analogs.

    Biological Activity: The combination of these groups may enhance its biological activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-23-14-8-13(9-15(24-2)17(14)21)10-16-18(22)20(19(25)26-16)11-12-6-4-3-5-7-12/h3-10,21H,11H2,1-2H3/b16-10+

InChI Key

OUYFSZNFCWTUFO-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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